

An In-depth Technical Guide to the Spectroscopic Data of n-Octylcyclohexane

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Compound of Interest

Compound Name: *n*-Octylcyclohexane

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This guide provides a comprehensive overview of the spectroscopic data for **n-octylcyclohexane**, targeting researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Introduction

n-Octylcyclohexane (C₁₄H₂₈, Molecular Weight: 196.37 g/mol) is a saturated hydrocarbon consisting of a cyclohexane ring substituted with an octyl group.[1][2] Its structural characterization is crucial for its use in various research and industrial applications. This guide elucidates its spectroscopic profile, providing a foundational understanding for its identification and analysis.

Spectroscopic Data

The following sections present the expected spectroscopic data for **n-octylcyclohexane**, summarized in structured tables for clarity and comparative ease.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **n-octylcyclohexane**, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the protons and carbon atoms.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **n-octylcyclohexane** is characterized by signals in the upfield region, typical for alkanes. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ^1H NMR Spectroscopic Data for **n-Octylcyclohexane**

Chemical Shift (δ) (ppm)	Multiplicity	Integration (Relative No. of H)	Assignment
~ 0.88	Triplet (t)	3H	-CH ₃ (Terminal methyl group of the octyl chain)
~ 1.15 - 1.35	Multiplet (m)	~18H	Cyclohexane ring protons (-CH ₂ -) and octyl chain methylene protons (-CH ₂ -)
~ 1.60 - 1.70	Multiplet (m)	~5H	Cyclohexane ring protons (-CH ₂ -) adjacent to the substituent and the methine proton (-CH-)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **n-octylcyclohexane** will show distinct signals for each chemically non-equivalent carbon atom.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **n-Octylcyclohexane**

Chemical Shift (δ) (ppm)	Assignment
~ 14.1	-CH ₃ (Terminal methyl group of the octyl chain)
~ 22.7	-CH ₂ - adjacent to the terminal methyl group
~ 26.0 - 34.0	Remaining -CH ₂ - carbons of the octyl chain and cyclohexane ring
~ 37.0	-CH- carbon of the cyclohexane ring attached to the octyl group

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **n-octylcyclohexane** is dominated by absorptions corresponding to C-H stretching and bending vibrations, characteristic of alkanes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Key IR Absorption Bands for **n-Octylcyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960 - 2850	Strong	C-H stretching vibrations of -CH ₃ and -CH ₂ - groups. [3] [4]
1470 - 1450	Medium	C-H bending (scissoring) vibrations of -CH ₂ - groups. [3]
1380 - 1370	Medium	C-H bending (rocking) vibrations of -CH ₃ groups. [3]
725 - 720	Weak	C-H rocking vibration, indicative of a long alkyl chain. [3]

2.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of **n-octylcyclohexane** results in the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of alkanes and cycloalkanes.[\[6\]](#)[\[7\]](#)

Table 4: Major Fragments in the Mass Spectrum of **n-Octylcyclohexane**

m/z	Ion	Comments
196	$[C_{14}H_{28}]^+$	Molecular ion (M^+). Its intensity may be low. [6] [7]
113	$[C_8H_{17}]^+$	Loss of the cyclohexane ring.
83	$[C_6H_{11}]^+$	Cyclohexyl cation, resulting from the cleavage of the bond between the ring and the octyl chain.
57, 43, 29	$[C_4H_9]^+$, $[C_3H_7]^+$, $[C_2H_5]^+$	Series of alkyl fragments from the octyl chain, differing by 14 Da ($-CH_2-$). [7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. NMR Spectroscopy

- **Sample Preparation:** A solution of **n-octylcyclohexane** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- **1H NMR Acquisition:**
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used for acquisition.
 - Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - A longer relaxation delay (e.g., 2-5 seconds) may be used.

3.2. FT-IR Spectroscopy

- Sample Preparation: As **n-octylcyclohexane** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean KBr/NaCl plates is recorded.
 - The sample is placed in the IR beam path.
 - The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

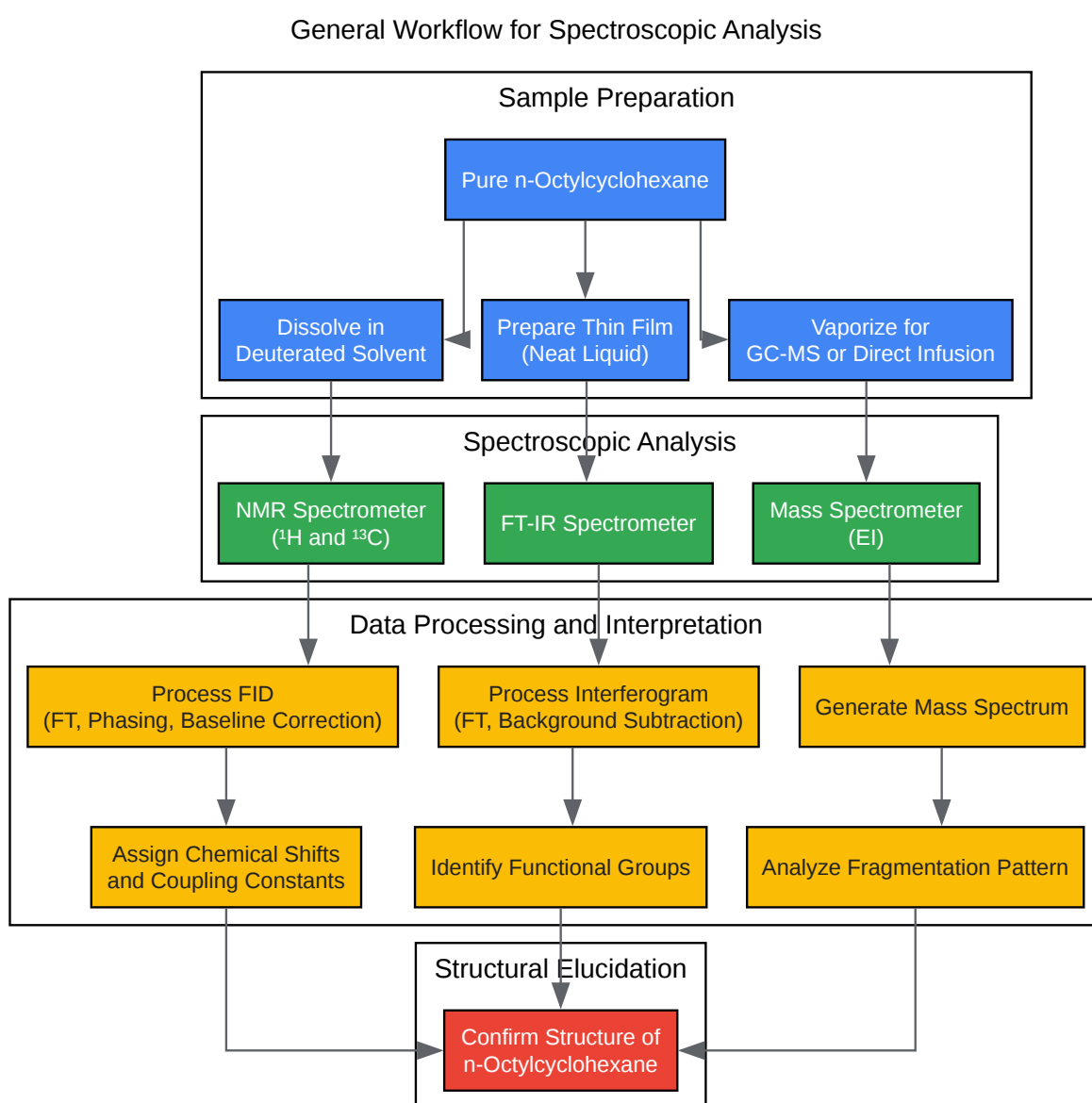
3.3. Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. For direct infusion, a small amount of the sample is vaporized.
- Ionization: Electron Ionization (EI) is commonly used for alkanes. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).^[8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

- Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **n-octylcyclohexane**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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